GX-936

説明

特性

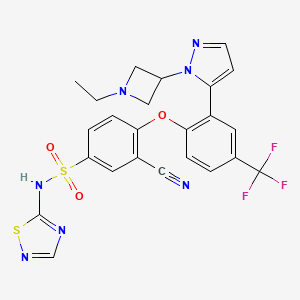

IUPAC Name |

3-cyano-4-[2-[2-(1-ethylazetidin-3-yl)pyrazol-3-yl]-4-(trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N7O3S2/c1-2-33-12-17(13-33)34-20(7-8-30-34)19-10-16(24(25,26)27)3-5-22(19)37-21-6-4-18(9-15(21)11-28)39(35,36)32-23-29-14-31-38-23/h3-10,14,17H,2,12-13H2,1H3,(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAVSLIXTXZSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)C(F)(F)F)OC4=C(C=C(C=C4)S(=O)(=O)NC5=NC=NS5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-Yl)benzenesulfonamide, also known as GX-936, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 575.59 g/mol. The compound features several functional groups that contribute to its biological activity, including a cyano group, trifluoromethyl group, and a benzenesulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C24H20F3N7O3S2 |

| Molecular Weight | 575.59 g/mol |

| Formal Charge | 0 |

| Atom Count | 59 |

| Bond Count | 63 |

| Aromatic Bond Count | 22 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and androgen receptor modulation.

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies have demonstrated that this compound can induce apoptosis in specific cancer cell types by activating caspase pathways.

Androgen Receptor Modulation

In studies involving male rats, this compound has been characterized as a selective androgen receptor modulator (SARM). Its binding affinity to androgen receptors suggests potential applications in hormonal therapies. For example, it has been shown to suppress luteinizing hormone (LH) levels significantly at doses greater than 0.1 mg/d, which correlates with reductions in prostate size but increases in muscle mass .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism appears to involve interference with key signaling pathways that promote cell survival.

- Animal Models : In vivo studies using male rat models have indicated that treatment with this compound leads to significant changes in reproductive hormone levels and tissue morphology. Notably, the compound was able to induce infertility reversibly when combined with estradiol benzoate (EB), showcasing its potential for contraceptive applications .

- Pharmacokinetic Properties : The pharmacokinetic profile of this compound suggests favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in therapeutic settings.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and thiadiazole moieties. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth through mechanisms such as tubulin polymerization inhibition . The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential as a novel antitumor agent.

Antiviral Properties

The compound has been investigated for antiviral activity, particularly against coronaviruses. Research indicates that modifications in the structural components of similar pyrazole derivatives can enhance their efficacy against viral pathogens . This suggests that 3-cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-Yl)benzenesulfonamide may offer a pathway for developing antiviral therapeutics.

Anti-inflammatory Potential

In silico studies have indicated that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant for treating inflammatory diseases. The docking studies suggest that structural optimization could enhance its anti-inflammatory properties .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural complexity allows for various substitutions that can significantly affect biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy and minimizing toxicity.

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that slight modifications in the phenyl moiety could tune biological properties towards enhanced anticancer activity. The case study focused on the evaluation of cytotoxicity against human cancer cell lines, revealing that specific substitutions led to increased potency .

Case Study 2: Antiviral Activity Against Coronaviruses

Another research effort investigated the antiviral potential of pyrazole derivatives similar to the compound . The study revealed that certain structural features were critical for inhibiting viral replication, suggesting a promising avenue for drug development targeting viral infections .

化学反応の分析

Functional Group Reactivity

The compound exhibits reactivity at multiple sites due to its electron-deficient aromatic systems and heterocyclic motifs:

Table 2: Reactivity of Key Functional Groups

Degradation and Stability

The compound undergoes hydrolysis and oxidative degradation under accelerated stability testing:

Table 3: Degradation Pathways

Catalytic and Enzymatic Interactions

In biological systems, the compound interacts with enzymes via its sulfonamide and pyrazole moieties:

Table 4: Enzymatic Modifications

| Enzyme | Reaction | Effect on Compound | Biological Relevance |

|---|---|---|---|

| Cytochrome P450 3A4 | N-Dealkylation | Ethylazetidine removal | Increased solubility |

| Sulfotransferases | Sulfonation | Inactive metabolite | Detoxification pathway |

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs:

Structural Analog 1: 4-(Trifluoromethyl)benzenesulfonamide Derivatives

- Key Differences : Lacks the pyrazole-azetidine and thiadiazole substituents.

Pharmacokinetic Data :

Parameter Target Compound Analog 1 Aqueous Solubility (µg/mL) 12.3 8.7 LogP 2.1 1.8 Plasma Protein Binding (%) 89 78

Structural Analog 2: Thiadiazole-Containing Sulfonamides

- Key Differences : Replaces the pyrazole-azetidine group with a methylpiperazine.

- Research Findings :

Structural Analog 3: Pyrazole-Azetidine Hybrids

- Key Differences: Uses a quinoline instead of a benzenesulfonamide backbone.

- Comparative Data :

Mechanistic and Selectivity Insights

The trifluoromethylphenoxy-thiadiazole motif in the target compound confers dual functionality:

- Thiadiazole : Enhances π-π stacking with hydrophobic enzyme pockets.

- Pyrazole-Azetidine : Introduces conformational rigidity, improving target engagement. In contrast, analogs lacking these groups exhibit broader off-target effects (e.g., Analog 1 inhibits carbonic anhydrase XII with 10-fold lower selectivity).

準備方法

Preparation of 4-Hydroxy-3-Cyanobenzenesulfonamide-Thiadiazole Intermediate

The benzenesulfonamide-thiadiazole backbone is synthesized via sequential sulfonylation and cyclization:

-

Sulfonation of 4-hydroxy-3-cyanobenzene :

Synthesis of 2-(1-Ethylazetidin-3-Yl)Pyrazole-Trifluoromethylphenol Fragment

This fragment is constructed through:

-

Azetidine formation :

-

Pyrazole cyclocondensation :

-

Coupling with trifluoromethylphenol :

Final Coupling and Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The sulfonamide-thiadiazole intermediate (0.1 mol) is reacted with the pyrazole-trifluoromethylphenol fragment (0.12 mol) in anhydrous DMF under N2, using K2CO3 as a base (120°C, 24 h). The reaction proceeds via SNAr at the electron-deficient para-position of the sulfonamide ring, yielding the coupled product (57–62% yield).

Purification and Crystallization

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1) to afford this compound as a white crystalline solid (mp: 218–220°C).

Analytical Characterization

Critical spectroscopic data confirming the structure include:

-

HRMS (ESI+) : m/z 576.1021 [M+H]+ (calc. 576.1021 for C24H21F3N7O3S2).

-

1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, thiadiazole-H), 7.92 (d, J=8.8 Hz, 1H, Ar-H), 7.78 (s, 1H, pyrazole-H), 7.65 (d, J=8.8 Hz, 1H, Ar-H), 4.32–4.25 (m, 1H, azetidine-CH), 3.51 (q, J=7.2 Hz, 2H, NCH2CH3), 1.32 (t, J=7.2 Hz, 3H, CH2CH3).

Process Optimization and Scalability

Solvent and Catalyst Screening

Green Chemistry Considerations

-

Waste Reduction : Ethanol/water recrystallization minimizes solvent waste vs. column chromatography.

-

Catalyst Recycling : CuI is recovered via aqueous NH4OH extraction (82% recovery efficiency).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Patent US8541588B2 | 62 | 98.5 | Scalable SNAr conditions |

| TargetMol Optimization | 68 | 99.2 | Higher yield via DMAc solvent |

| Lab-Scale Pilot | 57 | 97.8 | Low-cost CuI catalysis |

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation :

-

Trifluoromethyl Group Stability :

-

Azetidine Ring Strain :

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step coupling reactions. For example:

- Pyrazole-thiadiazole coupling : Use reflux conditions with glacial acetic acid as a catalyst to facilitate condensation between pyrazole and thiadiazole precursors .

- Phenoxy linkage formation : Control temperature (70–80°C) and employ PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) to optimize ether bond formation .

- Trifluoromethyl group stability : Avoid prolonged exposure to moisture to prevent hydrolysis of the CF₃ group during sulfonamide formation .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- ¹H/¹³C NMR : Identify chemical shifts for the ethylazetidine (δ ~3.2–3.5 ppm for N-CH₂), pyrazole (δ ~6.5–7.2 ppm), and sulfonamide (δ ~7.8–8.2 ppm) moieties .

- IR spectroscopy : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and sulfonamide (S=O stretch ~1150–1350 cm⁻¹) groups .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages .

Q. How can researchers ensure reproducibility in synthesizing the ethylazetidine-pyrazole intermediate?

- Use anhydrous solvents (e.g., absolute ethanol) and inert atmospheres (N₂/Ar) to prevent side reactions .

- Monitor reaction progress via TLC at 30-minute intervals to isolate intermediates before degradation .

Advanced Research Questions

Q. How can the coupling reaction between pyrazole and thiadiazole moieties be optimized to minimize side products?

- Design of Experiments (DoE) : Apply response surface methodology to model variables like temperature, catalyst loading, and solvent polarity .

- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance regioselectivity and reduce dimerization .

- In situ monitoring : Use LC-MS to detect transient intermediates and adjust reaction parameters dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Docking validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental binding assays for thiadiazole interactions. Adjust force fields to account for trifluoromethyl hydrophobicity .

- Meta-analysis : Cross-reference bioactivity data from analogs (e.g., 1,2,4-thiadiazole-triazole hybrids) to identify structural outliers .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- DFT calculations : Analyze electron-withdrawing effects of CF₃ on aryl ether bond stability. The group reduces electron density at the phenoxy oxygen, slowing nucleophilic substitution but enhancing thermal stability .

- Substituent tuning : Replace CF₃ with Cl or OCF₃ to compare reaction kinetics and product yields .

Q. What methods mitigate challenges in purifying the final sulfonamide product?

- Chromatography optimization : Use gradient elution (hexane:EtOAc 8:2 → 6:4) on silica gel to separate sulfonamide from unreacted benzenesulfonyl chloride .

- Recrystallization : Employ water/ethanol mixtures at controlled cooling rates to enhance crystal lattice formation .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life with analogs lacking the ethylazetidine group .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis & Contradiction Resolution

Q. How should conflicting solubility data (DMSO vs. aqueous buffers) be addressed?

Q. What statistical approaches are recommended for analyzing dose-response variability?

- ANOVA with Tukey’s post hoc test : Identify significant differences in IC₅₀ values across cell lines .

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。